molecular formula C7H12ClN B1347572 5-Chloro-2,2-dimethylpentanenitrile CAS No. 4207-54-9

5-Chloro-2,2-dimethylpentanenitrile

Cat. No. B1347572
CAS RN: 4207-54-9
M. Wt: 145.63 g/mol
InChI Key: AGJFOWMZIAASOW-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethylpentanenitrile, also known as 5-chloro-2-methylpentanenitrile, is a synthetic compound that is used in a wide variety of scientific research applications. It is an organic compound that is composed of a chlorine atom attached to a pentenenitrile group. Its chemical formula is C5H9ClN and its molecular weight is 113.58 g/mol. 5-Chloro-2,2-dimethylpentanenitrile is a colorless liquid with a boiling point of 77.5°C and a melting point of -8.5°C.

Scientific Research Applications

5-Chloro-2,2-dimethylpentanenitrile is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as 5-Chloro-2,2-dimethylpentanenitrileethylpentanoic acid and 5-Chloro-2,2-dimethylpentanenitrileethylpentanamide. It is also used as a reagent for the synthesis of 5-Chloro-2,2-dimethylpentanenitrileethylpentanol, which is used in the manufacture of pharmaceuticals. Additionally, it is used in the synthesis of other compounds for use in organic synthesis.

Mechanism of Action

The mechanism of action of 5-chloro-2,2-dimethylpentanenitrile is not well understood. However, it is believed that the chlorine atom in the molecule acts as a nucleophile, attacking the carbon-carbon double bond in the pentenenitrile group and forming a new bond. This reaction is believed to be reversible and is believed to be the primary mechanism of action of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2,2-dimethylpentanenitrile are not well understood. However, it is believed that the compound may have a mild stimulatory effect on the central nervous system. Additionally, it is believed to have a mild sedative effect.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2,2-dimethylpentanenitrile in laboratory experiments include its low cost, ease of synthesis, and its stability in a variety of conditions. Additionally, the compound is non-toxic and non-carcinogenic. The primary limitation of using the compound in laboratory experiments is its low solubility in water.

Future Directions

The future directions for research into 5-chloro-2,2-dimethylpentanenitrile include further exploring its biochemical and physiological effects, as well as investigating its potential applications in the pharmaceutical industry. Additionally, further research could be conducted into its use as a starting material for the synthesis of other compounds. Finally, further research into the mechanism of action of the compound could be conducted in order to better understand its effects.

properties

IUPAC Name

5-chloro-2,2-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJFOWMZIAASOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294995
Record name 5-chloro-2,2-dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,2-dimethylpentanenitrile

CAS RN

4207-54-9
Record name NSC99207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2,2-dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of isobutyronitrile (13.8 g, 0.2 mol; Aldrich) in hexanes (200 mL) was added a 2M solution of lithium diisopropylamide (100 mL, 0.2 mol; Aldrich), and the mixture stirred for 2 hrs under nitrogen. This mixture was added to a solution of 1-bromo-3-chloropropane (34.6 g, 0.22 mol; Aldrich) and stirred for 1 h. The reaction was quenched by careful addition of water, and the hexane layer was dried (Na2SO4), filtered, and concentrated. The residue was purified by column chromatography (SiO2, 20–50% CH2Cl2 in Hexanes) to provide 10 g (68.7 mmol, Yield=34%) of the title compound as an amber oil: 1H NMR (CDCl3, 500 MHz) δ ppm: 1.35 (6H, s, gem-Me), 1.67 (2H, m, CH2), 1.95 (2H, m, CH2), 3.57 (2H, t, J=6.5 Hz, Cl-CH2); 13C NMR (CDCl3, 125.8 Hz) δ ppm 26.73, 28.50, 32.08, 38.47, 44.58, 124.72.
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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Synthesis routes and methods III

Procedure details

Isobutyronitrile (9.9 g, 0.143 mole) is added dropwise to a suspension of lithium dimethylamide (7.3 g, 0.143 mole) in hexanes. The resultant anion solution is added to a solution of 1-bromo-3-chloropropane (24.8 g, 0.16 mole) in hexane at 5° to 10° C., warmed to room temperature, and quenched with water. The phases are separated and the organic phase is concentrated in vacuo to afford the title product as a yellow oil, 19.0 g(80% pure, 90.9% yield), identified via gas chromatography.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
90.9%

Synthesis routes and methods IV

Procedure details

reacting isobutyronitrile with 1-bromo-3-chloropropane in the presence of a first base in a non-polar solvent at a temperature of about 15°to 65°C. to afford 5-chloro-2,2-dimethylpentanenitrile;
Quantity
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Synthesis routes and methods V

Procedure details

Isobutyronitrile (13.8 g, 0.20 mole), and 1-bromo-3-chloropropane (34.5 g, 0.22) are added sequentially to a stirred 1 M solution of lithium bis(trimethylsilylamide) (200 ml, 0.20 mole) in hexanes, stirred for two hours at 69° C. and quenched with water. The phases are separated and the organic phase is concentrated in vacuo to afford the title product as an oil, 38.9 g (64% pure, 85.7% yield), identified via gas chromatography.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium bis(trimethylsilylamide)
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Chloro-2,2-dimethylpentanenitrile in the synthesis of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone?

A1: 5-Chloro-2,2-dimethylpentanenitrile is a crucial starting material in the multi-step synthesis of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone. The synthesis begins by reacting isobutyronitrile with 1-bromo-3-chloropropane to yield 5-Chloro-2,2-dimethylpentanenitrile []. This compound then undergoes a series of reactions, including conversion to 2,2-dimethyladiponitrile, cyclization, and hydrolysis, ultimately leading to the desired final product.

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